molecular formula C21H24O10 B1683250 Trilobatin CAS No. 4192-90-9

Trilobatin

Cat. No. B1683250
CAS RN: 4192-90-9
M. Wt: 436.4 g/mol
InChI Key: GSTCPEBQYSOEHV-QNDFHXLGSA-N
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Description

Trilobatin is a natural dihydrochalcone small molecule found at high concentrations in the leaves of a range of crabapple (Malus) species . It is not present in domesticated apple (Malus × domestica) leaves, which contain trilobatin’s bitter positional isomer phloridzin . Trilobatin has been shown to have antioxidant, anti-inflammatory, and anti-diabetic activities .


Synthesis Analysis

The biosynthesis of Trilobatin requires the enzyme Phloretin Glycosyltransferase2 (PGT2). This enzyme efficiently catalyzes the 4′-o-glycosylation of phloretin to trilobatin . The pathway for trilobatin production can be reconstituted in Nicotiana benthamiana by transient expression of double bond reductase, chalcone synthase, and PGT2 genes .


Molecular Structure Analysis

Trilobatin is a member of the dihydrochalcone family . The molecular formula of Trilobatin is C21H24O10 .


Chemical Reactions Analysis

Biochemical analysis showed that PGT2 efficiently catalyzed 4′-o-glycosylation of phloretin to trilobatin as well as 3-hydroxyphloretin to sieboldin .


Physical And Chemical Properties Analysis

Trilobatin has a molecular weight of 436.41 . It is a powder in its physical state .

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

Trilobatin demonstrates significant anti-inflammatory effects by inhibiting the mRNA expression and secretion of pro-inflammatory cytokines (TNFα, IL-1β, and IL-6) in macrophages and in a mouse model, via the suppression of the NF-κB signaling pathway (Xiaolong Fan et al., 2015). Furthermore, it has been shown to attenuate acute lung injury by suppressing LPS-induced inflammation and oxidative stress through activation of the AMPK/GSK3β-Nrf2 pathway, and inhibiting NF-κB (Hai Zhong et al., 2020).

Antidiabetic and Antioxidant Properties

Trilobatin exhibits strong inhibitory activity against α-glucosidase and moderate activity against α-amylase, suggesting potential effectiveness in managing postprandial hyperglycemia with less side effect. It also has moderate antioxidant potential, indicated by its DPPH scavenging activity (Huaqiang Dong et al., 2012). Moreover, it ameliorates insulin resistance through the IRS-AKT-GLUT4 signaling pathway in skeletal muscle of obese animal models (Min Liu et al., 2020).

Antiobesity Effects and Gut Microbiota Modulation

Trilobatin significantly reduces body and liver weight gain induced by a high-fat diet in obese rats, modulates the gut microbiota by increasing the relative abundance of beneficial bacteria, and decreases the abundance of harmful bacteria, contributing to its antiobesity effects (Hailiang Shen et al., 2021).

Cardiovascular Protection

Trilobatin has been found to protect cardiomyocytes from hypoxia/reperfusion injury by regulating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway, indicating its potential in cardiovascular disease prevention (Wenyu Chen et al., 2020).

Anticancer Activity

It induces apoptosis and attenuates the stemness phenotype of acquired gefitinib-resistant lung cancer cells through suppression of the NF-κB pathway, highlighting its potential in cancer therapy (Wang Li et al., 2021).

Safety And Hazards

The safety data sheet for Trilobatin indicates that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

The identification of PGT2 allows marker-aided selection to be developed to breed apples containing trilobatin . This could lead to the production of high amounts of this natural low-calorie sweetener via biopharming and metabolic engineering in yeast . Additionally, due to its anti-diabetic properties, Trilobatin could be conducive to ameliorate T2DM .

properties

IUPAC Name

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-23,25-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCPEBQYSOEHV-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194681
Record name Trilobatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline powder; Bland sweet aroma
Record name Trilobatin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2145/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Trilobatin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2145/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Trilobatin

CAS RN

4192-90-9
Record name Trilobatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4192-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trilobatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilobatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRILOBATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23298I791N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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